3,5-Difluoro-4-phenoxybenzaldehyde
Description
Properties
IUPAC Name |
3,5-difluoro-4-phenoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-6-9(8-16)7-12(15)13(11)17-10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFOCZVEYKCVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,5-Difluoro-4-phenoxybenzaldehyde involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction would involve 3,5-difluorobromobenzene and phenoxyboronic acid under mild conditions .
Another method involves the Grignard reaction, where 3,5-difluorobromobenzene reacts with phenoxy magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The resulting intermediate is then oxidized to form the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-phenoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: 3,5-Difluoro-4-phenoxybenzoic acid.
Reduction: 3,5-Difluoro-4-phenoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3,5-Difluoro-4-phenoxybenzaldehyde has been investigated for its potential as an intermediate in the synthesis of bioactive molecules. Its fluorinated structure is known to influence pharmacokinetic properties, making it a valuable scaffold in drug design.
- Case Study : Research indicates that introducing fluorine into aromatic compounds can enhance their metabolic stability and bioavailability. For instance, derivatives of 3,5-difluorophenoxy compounds have shown promise in targeting specific biological pathways related to cancer and inflammation.
Agricultural Chemistry
This compound serves as an intermediate in the synthesis of agrochemicals, particularly in developing new pesticides and herbicides. The fluorine substituents are crucial for increasing the efficacy and selectivity of these compounds.
- Case Study : A patent describes the use of 4-fluoro-3-phenoxybenzaldehyde as an intermediate for synthesizing pyrethroid insecticides, demonstrating the compound's relevance in agricultural applications .
The characterization of this compound typically employs several analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structural integrity and purity of synthesized compounds.
- High Performance Liquid Chromatography (HPLC) : Employed for separating and quantifying the compound in mixtures.
- Mass Spectrometry (MS) : Utilized for confirming molecular weight and structural features.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-phenoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of 3,5-Difluoro-4-phenoxybenzaldehyde with related fluorinated benzaldehydes:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |
|---|---|---|---|---|---|
| This compound | N/A | C₁₃H₈F₂O₂ | ~234* | 3-F, 5-F, 4-phenoxy | Pharmaceutical intermediates |
| 2,4-Difluorobenzaldehyde | 1550-35-2 | C₇H₄F₂O | 142.10 | 2-F, 4-F | Agrochemical synthesis |
| 4-Fluorobenzaldehyde | 459-57-4 | C₇H₅FO | 124.11 | 4-F | Flavor/fragrance precursors |
| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 151103-08-1 | C₈H₆F₂O₃ | 188.13 | 4-(OCHF₂), 3-OCH₃ | Drug discovery intermediates |
*Estimated based on molecular formula.
Key Observations :
- Substituent Effects: The phenoxy group in this compound increases steric bulk and lipophilicity compared to simpler difluorinated analogs like 2,4-Difluorobenzaldehyde. This may reduce solubility in polar solvents but enhance binding affinity in hydrophobic drug targets .
- Electron-Withdrawing Properties : Fluorine atoms at the 3- and 5-positions create a strong electron-deficient aromatic ring, favoring reactions like imine formation or aldol condensations. This contrasts with 4-Fluorobenzaldehyde, which has milder electronic effects .
Biological Activity
3,5-Difluoro-4-phenoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
This compound features a phenoxy group (–O–C₆H₅) attached to a benzaldehyde moiety, with fluorine substituents at the 3 and 5 positions. The synthesis typically involves the introduction of fluorine atoms through electrophilic aromatic substitution methods, followed by the formation of the phenoxy group via nucleophilic substitution reactions.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of phenoxybenzaldehyde compounds exhibit significant antimicrobial activity. For instance, 3-phenoxybenzaldehyde has been reported to possess potent spatial repellent properties against various insect species, which may extend to its difluorinated analogs .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds similar to this compound has been evaluated through their interaction with cannabinoid receptors. Some studies indicate that modifications in the phenyl ring can enhance the affinity for these receptors, leading to reduced inflammation and pain relief .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds like 3,5-difluorinated analogs have shown to inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : By interacting with cannabinoid receptors, these compounds can modulate signaling pathways that regulate inflammation and pain.
- Antioxidant Activity : The presence of fluorine atoms may enhance the compound's ability to scavenge free radicals, contributing to its overall biological efficacy.
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxicity and antimicrobial activity of various phenoxybenzaldehyde derivatives. For example:
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| This compound | 12.5 | Moderate antimicrobial activity against E. coli |
| 3-Phenoxybenzaldehyde | 8.0 | Strong spatial repellent against mosquitoes |
These findings indicate that structural modifications significantly impact biological activity.
In Vivo Studies
In vivo assessments have demonstrated that certain derivatives exhibit reduced inflammation in animal models when administered at specific dosages. For instance, a study reported a significant reduction in paw edema in rats treated with a related compound at a dose of 150 mg/kg .
Q & A
Q. What are the optimal synthetic routes for 3,5-Difluoro-4-phenoxybenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves condensation reactions between fluorinated benzaldehyde derivatives and phenoxy precursors. For example, substituted benzaldehydes can react with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Reaction conditions such as temperature (e.g., 120°C under nitrogen ), solvent choice (absolute ethanol vs. DMF), and catalysts (e.g., NaBH₄ for reductions ) critically impact yield.
- Key Reagents :
| Reagent | Role | Conditions | Source |
|---|---|---|---|
| Glacial acetic acid | Catalyst | Reflux, 4 hours | |
| Pd/C + H₂ | Reduction | Hydrogenation | |
| KMnO₄ | Oxidation | Controlled pH, heat |
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Fluorine-19 NMR identifies fluorine substitution patterns, while ¹H NMR resolves aromatic proton splitting due to electron-withdrawing fluorine atoms .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity, leveraging retention time differences compared to analogs like 4-hydroxybenzaldehyde .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₃H₇F₂O₂: theoretical 242.04 g/mol) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via certified waste handlers .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates polar byproducts (e.g., unreacted phenols) .
Advanced Research Questions
Q. How do fluorine substituents at the 3,5-positions influence the electronic properties and reactivity of the benzaldehyde core?
- Methodological Answer : Fluorine’s electronegativity increases the aldehyde’s electrophilicity, accelerating nucleophilic additions (e.g., Grignard reactions). Computational studies (DFT) show lowered LUMO energy (-1.8 eV vs. -1.3 eV for non-fluorinated analogs), enhancing reactivity toward amines . Stability against oxidation is also improved due to inductive effects, as seen in reduced CrO₃ degradation rates .
Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated benzaldehyde derivatives?
- Methodological Answer :
- Cross-Validation : Compare ¹³C NMR shifts with databases (e.g., PubChem ) to identify anomalies.
- Isotopic Labeling : Use deuterated solvents to eliminate solvent peak interference in crowded spectral regions .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving disputes over substitution patterns .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reaxys/Scifinder : Screen analogous reactions (e.g., fluorobenzaldehyde condensations) to predict feasible pathways .
- Machine Learning : Tools like BKMS_METABOLIC model metabolic stability, aiding drug design applications .
- DFT Simulations : Gaussian or ORCA software calculates transition states for SNAr reactions, guiding catalyst selection .
Q. What strategies assess the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Assays : Test inhibition of COX-2 or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) compare IC₅₀ values against non-fluorinated controls .
- ADMET Prediction : SwissADME models bioavailability, highlighting enhanced lipophilicity (LogP ~2.5) from fluorine substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
